diethyl 4-(3,4-dichlorophenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate

Description

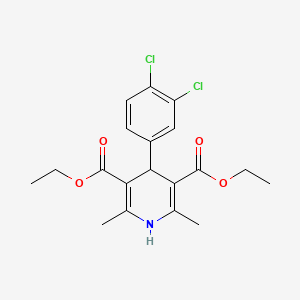

Diethyl 4-(3,4-dichlorophenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a 1,4-dihydropyridine (1,4-DHP) derivative characterized by a central dihydropyridine ring substituted with two methyl groups at positions 2 and 6, ethyl ester moieties at positions 3 and 5, and a 3,4-dichlorophenyl group at position 2. This structural framework is common in Hantzsch esters, which are widely studied for their pharmacological properties, particularly as calcium channel blockers in cardiovascular therapeutics . The 3,4-dichlorophenyl substituent distinguishes this compound from other 1,4-DHPs by influencing steric and electronic interactions, which can modulate receptor binding and metabolic stability .

Properties

IUPAC Name |

diethyl 4-(3,4-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21Cl2NO4/c1-5-25-18(23)15-10(3)22-11(4)16(19(24)26-6-2)17(15)12-7-8-13(20)14(21)9-12/h7-9,17,22H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKMHTOMEFQQLPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=CC(=C(C=C2)Cl)Cl)C(=O)OCC)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21Cl2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Diethyl 4-(3,4-dichlorophenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a compound of significant interest due to its biological activity and potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 398.3 g/mol. The compound features a dihydropyridine ring that is characteristic of various bioactive compounds known for their diverse pharmacological effects.

1. Antihypertensive Properties

Dihydropyridine derivatives are widely recognized as effective antihypertensive agents. Research indicates that this compound exhibits vasodilatory effects by blocking calcium channels in vascular smooth muscle cells. This action leads to relaxation of blood vessels and a subsequent decrease in blood pressure.

3. Other Biological Activities

The compound may also possess additional biological activities such as anti-inflammatory and antioxidant properties. These effects are crucial in mitigating oxidative stress and inflammation-related diseases.

The biological activity of this compound can be attributed to several mechanisms:

- Calcium Channel Blockade: The compound inhibits voltage-gated calcium channels in vascular smooth muscle cells.

- Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit enzymes involved in cancer progression.

- Modulation of Signaling Pathways: The compound may influence various signaling pathways related to cell growth and apoptosis.

Case Study 1: Antihypertensive Efficacy

A study conducted on hypertensive animal models demonstrated that administration of this compound resulted in a significant reduction in systolic blood pressure compared to control groups. The study highlighted the compound's potential as a therapeutic agent for hypertension management.

Case Study 2: Antitumor Activity

In vitro studies have indicated that derivatives similar to this compound can inhibit the growth of various cancer cell lines. For instance, one study reported that a related dihydropyridine exhibited dose-dependent cytotoxicity against breast cancer cells through apoptosis induction.

Data Table: Summary of Biological Activities

Scientific Research Applications

Synthesis Method

A common method for synthesizing diethyl 4-(3,4-dichlorophenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate involves:

-

Reactants :

- 2,6-Dimethylpyridine

- 3,4-Dichlorobenzaldehyde

- Ethyl acetoacetate

- Ammonium acetate

- Procedure :

Antihypertensive Activity

This compound has been studied for its potential antihypertensive effects. It acts as a calcium channel blocker by inhibiting calcium influx into vascular smooth muscle cells. This mechanism leads to vasodilation and reduced blood pressure .

Anticancer Potential

Research indicates that derivatives of dihydropyridine compounds exhibit anticancer properties. In vitro studies have shown that certain synthesized derivatives can induce apoptosis in cancer cell lines. For instance, compounds similar to this compound were evaluated for cytotoxicity against various cancer cell lines .

Neuroprotective Effects

Recent studies suggest that this compound may possess neuroprotective properties. It has been shown to reduce oxidative stress and inflammation in neuronal cells. Such effects are particularly relevant in the context of neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Case Study 1: Antihypertensive Effects

A study published in Pharmacology Reports assessed the antihypertensive effects of this compound in hypertensive animal models. The results demonstrated a significant reduction in systolic blood pressure compared to control groups. The study concluded that this compound could be a candidate for developing new antihypertensive medications .

Case Study 2: Cytotoxicity Against Cancer Cells

In another research article from Molecules, derivatives of this compound were screened for their cytotoxic activity against breast cancer cells (MCF-7). The findings indicated that certain modifications to the dihydropyridine structure enhanced cytotoxicity significantly compared to unmodified compounds. This study highlights the importance of structural variations in developing effective anticancer agents .

Case Study 3: Neuroprotective Mechanisms

A recent investigation into the neuroprotective mechanisms of this compound revealed its ability to inhibit neuronal apoptosis induced by oxidative stress. The study utilized both in vitro neuronal cultures and in vivo models to demonstrate that treatment with this compound resulted in decreased levels of reactive oxygen species (ROS) and improved cell viability .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares diethyl 4-(3,4-dichlorophenyl)-2,6-dimethyl-1,4-DHP-3,5-dicarboxylate with structurally and functionally related 1,4-DHP derivatives:

Key Structural and Functional Differences:

Substituent Position on Phenyl Ring :

- The 3,4-dichloro substitution in the target compound contrasts with Felodipine’s 2,3-dichloro and ’s 2,4-dichloro isomers. These positional differences alter steric bulk and electronic effects, impacting calcium channel binding affinity. Felodipine’s 2,3-dichloro configuration is optimal for Cav2.1 inhibition, while the 3,4-dichloro variant may exhibit distinct selectivity .

- The 4-chlorophenyl analog () lacks a second chlorine atom, reducing hydrophobic interactions critical for membrane penetration .

Ester Group Variations: Ethyl esters (target compound) enhance metabolic stability compared to methyl esters (Felodipine), which are more prone to hydrolysis. However, Felodipine’s mixed ethyl/methyl esters balance bioavailability and potency .

Conformational and Crystallographic Properties :

- X-ray studies () reveal that 1,4-DHPs adopt a flattened boat conformation , with aryl rings oriented nearly perpendicular to the dihydropyridine plane due to steric clashes with ester groups. This conformation is critical for maintaining the bioactive geometry .

Pharmacological and Metabolic Profiles: Felodipine and clevidipine are clinically used for hypertension, leveraging their rapid oxidation via cytochrome P450 (). The target compound’s 3,4-dichloro group may slow oxidative metabolism, extending half-life but risking accumulation . Compounds with electron-donating groups (e.g., dimethylamino in ) exhibit reduced calcium antagonism due to altered electronic profiles .

Q & A

Q. What is the standard synthetic route for diethyl 4-(3,4-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, and what experimental conditions are critical for optimizing yield?

The compound is synthesized via the Hantzsch reaction, a one-pot multicomponent condensation. Key reagents include 3,4-dichlorobenzaldehyde (10 mmol), ethyl acetoacetate (20 mmol), and ammonium acetate (10 mmol) in ethanol under reflux for ~1 hour. The reaction is monitored by color change (to reddish-orange) and cooled to precipitate the product. Ethanol acts as both solvent and proton donor, while ammonium acetate facilitates cyclization. Yield optimization requires strict stoichiometric ratios (1:2:1 for aldehyde:ethylacetoacetate:ammonium acetate) and controlled reflux duration to avoid side reactions .

Q. Which spectroscopic and crystallographic techniques are employed to confirm the structural integrity of this compound?

- Nuclear Magnetic Resonance (NMR): H and C NMR are used to verify substituent positions and dihydropyridine ring conformation. For example, the NH proton of the 1,4-dihydropyridine ring typically appears as a singlet near δ 5.5 ppm.

- X-ray Crystallography: Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement resolves bond lengths, angles, and intermolecular interactions. The dihydropyridine ring adopts a boat conformation, with the 3,4-dichlorophenyl group in a pseudoaxial orientation .

- Infrared (IR) Spectroscopy: Confirms ester carbonyl stretches (~1700 cm) and NH bending vibrations (~3350 cm) .

Advanced Research Questions

Q. How do catalytic systems like Fe(T-3-PyP)@NaY/PhI(OAc)2_22 influence the oxidative dehydrogenation of this compound, and what mechanistic insights are derived?

The Fe-porphyrin/iodobenzene diacetate system oxidizes the 1,4-dihydropyridine ring to pyridine derivatives with 100% selectivity. This mimics cytochrome P450-mediated metabolism, where the Fe center abstracts hydrogen from the NH group, forming a radical intermediate. Kinetic studies show reaction completion within minutes under mild conditions, highlighting the system’s efficiency for studying metabolic pathways or designing prodrugs .

Q. What challenges arise during crystallographic refinement of this compound using SHELX software, and how are they addressed?

Challenges include:

- Disorder in Ester Groups: Ethyl ester moieties may exhibit rotational disorder. Partial occupancy refinement and constraints (e.g., DFIX for bond lengths) are applied.

- Hydrogen Bonding Networks: Weak C–H···O interactions require high-resolution data (<1.0 Å) for accurate modeling.

- Twinned Crystals: SHELXL’s TWIN/BASF commands resolve pseudo-merohedral twinning. Validation tools like PLATON ensure structural reliability .

Q. How does conformational analysis via NMR and computational methods elucidate the compound’s stability and reactivity?

- Dynamic NMR: Variable-temperature H NMR detects ring puckering dynamics. Slow exchange at low temperatures (<−40°C) reveals distinct conformers.

- Density Functional Theory (DFT): Calculations (e.g., B3LYP/6-31G*) predict the boat conformation’s energy minima and substituent effects. The 3,4-dichlorophenyl group’s electron-withdrawing nature stabilizes the dihydropyridine ring against oxidation .

Q. What methodologies are used to investigate structure-activity relationships (SAR) for this compound’s pharmacological potential?

- In Vitro Assays: Calcium channel blocking activity is tested via fluorometric assays using HEK293 cells expressing L-type Ca channels.

- Molecular Docking: AutoDock Vina simulates binding to target proteins (e.g., voltage-gated channels). The 3,4-dichlorophenyl group’s hydrophobic interactions with channel residues correlate with potency.

- Comparative SAR: Analogues with varied aryl substituents (e.g., 4-methylphenyl vs. 3-nitrophenyl) are synthesized and tested to identify pharmacophore requirements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.